molecular formula C13H18ClO4P B12521185 3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate CAS No. 682339-15-7

3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate

Cat. No.: B12521185
CAS No.: 682339-15-7
M. Wt: 304.70 g/mol
InChI Key: GYTQMGNGPVOMSW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is an organic compound that features a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further bonded to a diethyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 3-(4-chlorophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-(4-Chlorophenyl)prop-2-en-1-ol+Diethyl phosphorochloridate3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate+HCl\text{3-(4-Chlorophenyl)prop-2-en-1-ol} + \text{Diethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} 3-(4-Chlorophenyl)prop-2-en-1-ol+Diethyl phosphorochloridate→3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates with higher oxidation states, while substitution reactions can produce various chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of various industrial products, including pesticides and plasticizers.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)prop-2-en-1-yl methyl phosphate
  • 3-(4-Chlorophenyl)prop-2-en-1-yl ethyl phosphate
  • 3-(4-Chlorophenyl)prop-2-en-1-yl butyl phosphate

Uniqueness

3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

682339-15-7

Molecular Formula

C13H18ClO4P

Molecular Weight

304.70 g/mol

IUPAC Name

3-(4-chlorophenyl)prop-2-enyl diethyl phosphate

InChI

InChI=1S/C13H18ClO4P/c1-3-16-19(15,17-4-2)18-11-5-6-12-7-9-13(14)10-8-12/h5-10H,3-4,11H2,1-2H3

InChI Key

GYTQMGNGPVOMSW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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